

In-Depth Technical Guide: 6-Bromo-1H-indazole-4-carboxylic acid

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Compound of Interest

Compound Name: 6-Bromo-1H-indazole-4-carboxylic acid

Cat. No.: B1292552

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CAS Number: 885523-08-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," appearing in numerous biologically active compounds, including approved pharmaceuticals.^[1] The presence of a bromine atom and a carboxylic acid group on the indazole core provides versatile handles for synthetic modification, making it a valuable starting material for the generation of compound libraries for screening and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on its role in the development of anticancer and antiangiogenic agents.

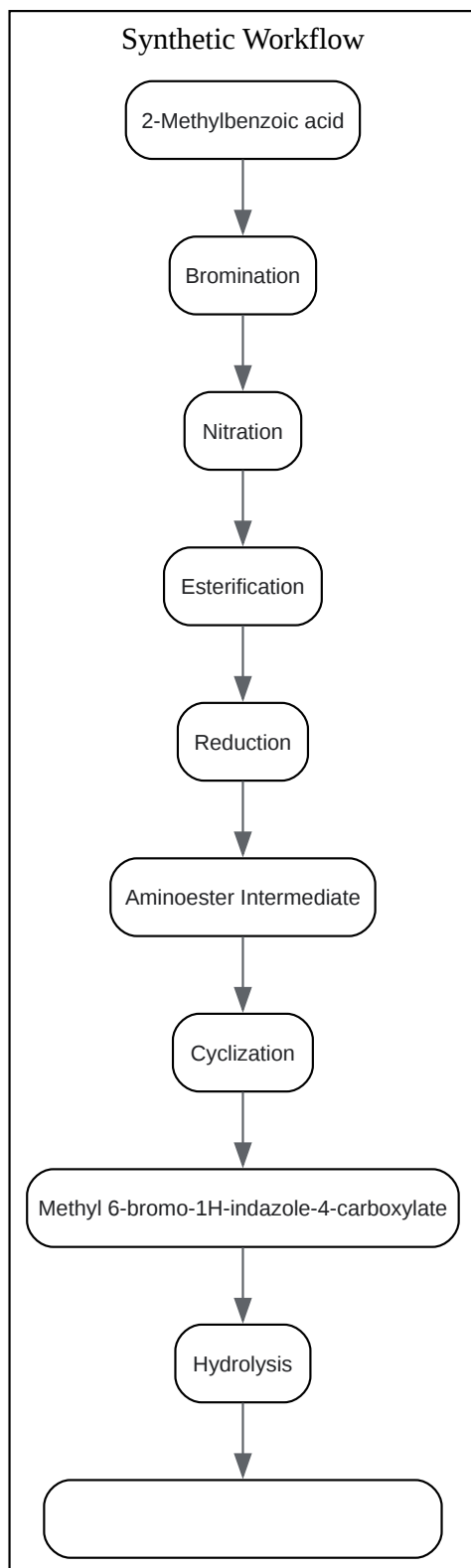
Physicochemical Properties

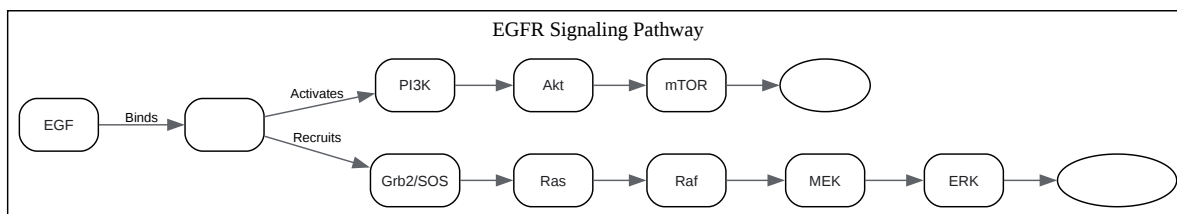
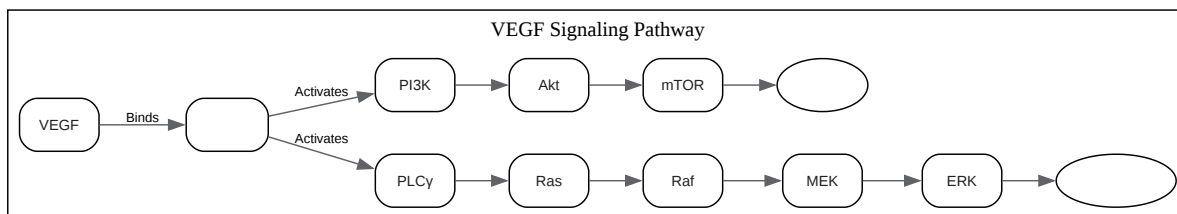
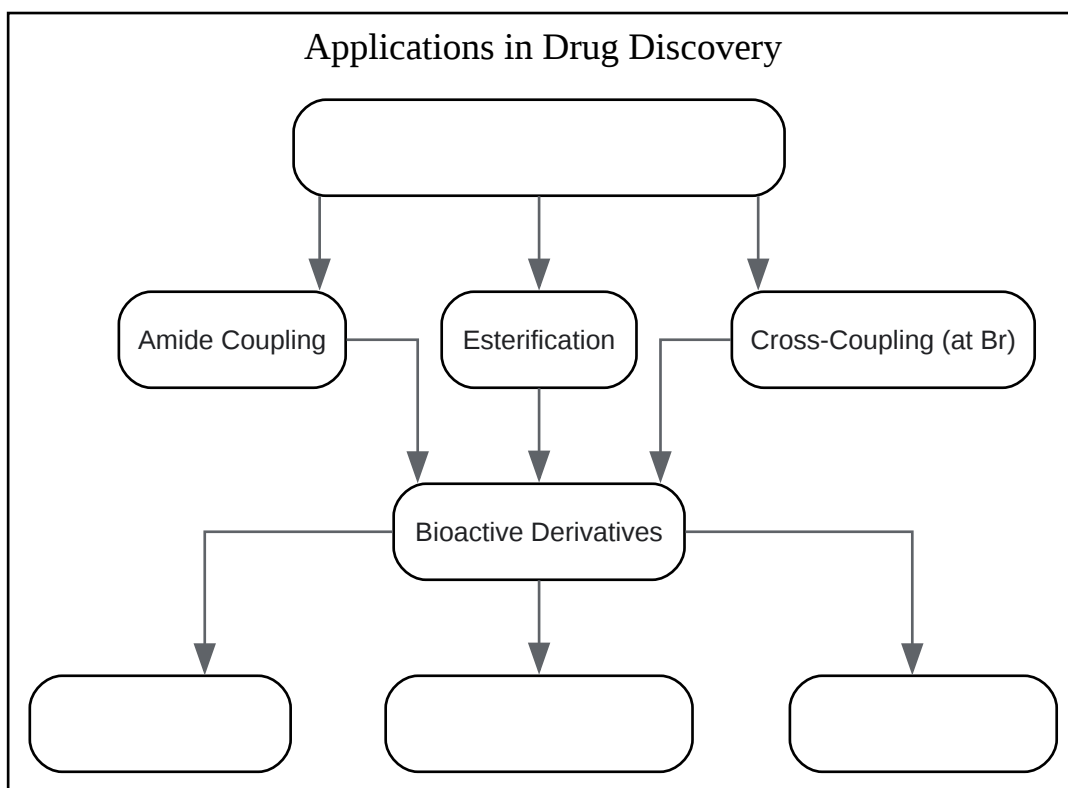
The key physicochemical properties of **6-Bromo-1H-indazole-4-carboxylic acid** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference
CAS Number	885523-08-0	[2]
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[2]
Molecular Weight	241.04 g/mol	[2]
Appearance	Solid	
Melting Point	293-298 °C	
SMILES	O=C(O)c1cc(Br)cc2c1cnn2	
InChI	InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)	

Synthesis

A common synthetic route to **6-Bromo-1H-indazole-4-carboxylic acid** starts from 2-methylbenzoic acid and involves a multi-step process. The general workflow is outlined below.





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References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1H-indazole-4-carboxylic acid 97 885523-08-0 [sigmaaldrich.com]
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